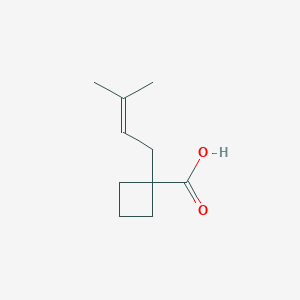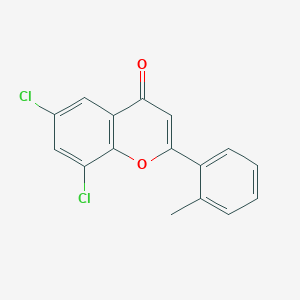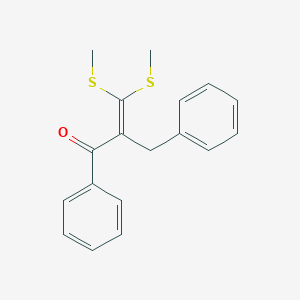
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzyl group, two methylsulfanyl groups, and a phenyl group attached to the prop-2-en-1-one backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through various organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the enone structure suggests it could participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcones: Compounds with a similar enone structure but different substituents.
Benzylideneacetophenones: Similar backbone with variations in the substituents.
Eigenschaften
CAS-Nummer |
89003-18-9 |
|---|---|
Molekularformel |
C18H18OS2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18OS2/c1-20-18(21-2)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
KLHUMEDIVNSHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
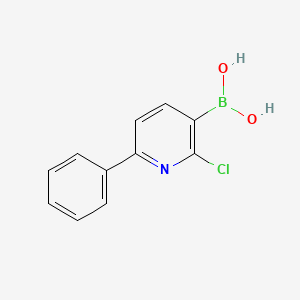

![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
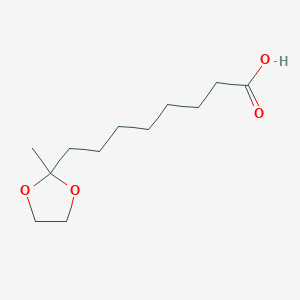
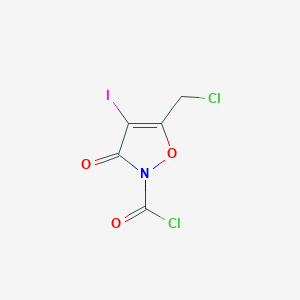
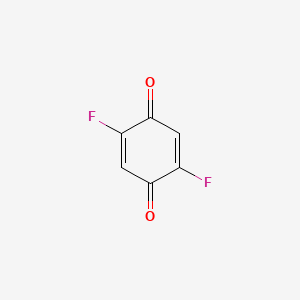
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
